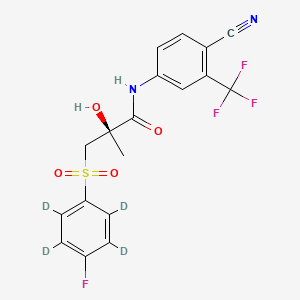

(R)-Bicalutamide-d4

Description

BenchChem offers high-quality (R)-Bicalutamide-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Bicalutamide-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-FTFUYGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Bicalutamide-d4: Structure, Properties, and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the pharmacologically active enantiomer of Bicalutamide, is a non-steroidal androgen receptor antagonist widely used in the treatment of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the transcriptional activation of genes that promote tumor growth.[3] In the realm of drug development and clinical pharmacology, the accurate quantification of (R)-Bicalutamide in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This necessitates the use of a stable, reliable internal standard. (R)-Bicalutamide-d4, a deuterated isotopologue of the active enantiomer, serves as the gold standard for such applications, particularly in mass spectrometry-based bioanalysis.

This technical guide provides a comprehensive overview of the chemical structure, properties, and, critically, the application of (R)-Bicalutamide-d4 as an internal standard. As a Senior Application Scientist, the following sections will not only detail the methodologies but also provide insights into the scientific rationale underpinning the experimental choices, ensuring a robust and self-validating approach to its use.

Chemical Structure and Physicochemical Properties

(R)-Bicalutamide-d4 is structurally identical to (R)-Bicalutamide, with the exception of four hydrogen atoms on the 4-fluorophenylsulfonyl moiety being replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically indistinguishable in its biological and chromatographic behavior but possesses a distinct mass, a critical feature for its use in mass spectrometry.

The systematic IUPAC name for (R)-Bicalutamide-d4 is (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methylpropanamide.

Below is a diagram illustrating the chemical structure of (R)-Bicalutamide-d4.

Caption: Proposed Synthesis Workflow for (R)-Bicalutamide-d4

Detailed Synthetic Protocol (Hypothetical)

-

Preparation of 4-Fluorophenyl-d4-sulfonyl chloride:

-

Rationale: This is the critical step for introducing the deuterium labels. Starting with a commercially available deuterated precursor like benzene-d6 is the most efficient approach.

-

Procedure:

-

Sulfonation of benzene-d6 with fuming sulfuric acid to yield benzenesulfonic acid-d5.

-

Halogenation of benzenesulfonic acid-d5, for instance, through a Sandmeyer-type reaction, to introduce a fluorine atom at the para position.

-

Conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

-

-

-

Synthesis of the Chiral Epoxide Precursor:

-

Rationale: A chiral epoxide is necessary to establish the correct stereochemistry at the hydroxyl-bearing carbon.

-

Procedure: The synthesis of (R)-2-(methoxymethyl)oxirane can be achieved through various asymmetric epoxidation methods, such as the Sharpless epoxidation of an appropriate allylic alcohol.

-

-

Reaction of 4-Fluorophenyl-d4-sulfonyl chloride with the Chiral Epoxide:

-

Rationale: This step forms the core backbone of the molecule.

-

Procedure: The deuterated sulfonyl chloride is reacted with the chiral epoxide in the presence of a suitable base to open the epoxide ring and form a chlorohydrin intermediate.

-

-

Coupling with 4-cyano-3-(trifluoromethyl)aniline:

-

Rationale: This final step introduces the second aromatic ring and completes the synthesis of the target molecule.

-

Procedure: The chlorohydrin intermediate is reacted with 4-cyano-3-(trifluoromethyl)aniline in an appropriate solvent with a base to form the final amide bond.

-

-

Purification:

-

Rationale: High purity is essential for an internal standard to ensure accurate quantification.

-

Procedure: The final product is purified using techniques such as column chromatography and recrystallization to achieve a purity of >98%.

-

Spectroscopic Characterization

The identity and purity of (R)-Bicalutamide-d4 are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (R)-Bicalutamide-d4 will be very similar to that of non-deuterated (R)-Bicalutamide, with the key difference being the absence of signals corresponding to the protons on the 4-fluorophenyl ring. The remaining protons on the propanamide chain and the trifluoromethylphenyl ring will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show two distinct signals: one for the fluorine atom on the fluorophenyl ring and a singlet for the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of the application of (R)-Bicalutamide-d4. The mass spectrum will show a molecular ion peak at m/z 435.4 [M+H]⁺ in positive ion mode, which is 4 mass units higher than that of the non-deuterated compound (m/z 431.4). This mass shift is the basis for its use as an internal standard.

The fragmentation pattern in tandem mass spectrometry (MS/MS) is also crucial. The fragmentation of (R)-Bicalutamide-d4 will be analogous to that of (R)-Bicalutamide, with the fragment ions containing the deuterated ring showing a corresponding mass shift. A common fragmentation involves the cleavage of the C-S bond, leading to characteristic product ions. For example, a prominent product ion for bicalutamide is observed at m/z 255.0. [4]

Application as an Internal Standard in Bioanalysis

The primary and most critical application of (R)-Bicalutamide-d4 is as an internal standard (IS) in the quantitative analysis of (R)-Bicalutamide in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry for several reasons:

-

Co-elution: (R)-Bicalutamide-d4 has virtually identical chromatographic properties to the analyte, meaning they will elute at the same retention time. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.

-

Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency as the analyte from the biological matrix, correcting for any sample loss during the preparation process.

-

Correction for Instrumental Variability: It compensates for any fluctuations in the mass spectrometer's performance, such as changes in ionization efficiency or detector response.

Typical Bioanalytical Workflow

Caption: Bioanalytical Workflow using (R)-Bicalutamide-d4

Detailed Experimental Protocol for Plasma Sample Analysis

The following is a representative, step-by-step protocol for the quantification of (R)-Bicalutamide in human plasma. This protocol should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation. [5][6]

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of (R)-Bicalutamide and (R)-Bicalutamide-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with the same solvent to appropriate concentrations for spiking into calibration standards, quality control (QC) samples, and the internal standard spiking solution.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking known amounts of the (R)-Bicalutamide working solution into blank human plasma to cover the expected concentration range of the study samples.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Rationale: The goal of sample preparation is to remove proteins and other interfering substances from the plasma that could interfere with the analysis. Protein precipitation is a common and efficient method.

-

Procedure:

-

To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 20 µL of the (R)-Bicalutamide-d4 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

-

-

-

LC-MS/MS Analysis:

-

Rationale: The liquid chromatography step separates the analyte and internal standard from other components in the sample extract, while the tandem mass spectrometry provides highly selective and sensitive detection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used. For chiral separation, a specialized chiral column such as one based on amylose or cellulose derivatives would be necessary. [7] * Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for the analyte. For Bicalutamide, negative ion mode is often used. [4] * Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of the method. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

(R)-Bicalutamide: m/z 429.2 → 255.0 [4] * (R)-Bicalutamide-d4: m/z 433.2 → 259.0 (predicted)

-

-

Rationale for MRM Transition Selection: The precursor ion is the molecular ion of the analyte. The product ion is a stable fragment ion that is characteristic of the molecule. The selection of these transitions is optimized to maximize sensitivity and minimize interference. [8]

-

-

-

Data Analysis and Quantification:

-

The peak areas of the analyte and the internal standard are integrated from the chromatograms.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

-

The concentration of (R)-Bicalutamide in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

-

Method Validation

Any bioanalytical method used for regulatory submissions must be rigorously validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [5][6]

Key Validation Parameters

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

(R)-Bicalutamide-d4 is an indispensable tool for the accurate and precise quantification of the active enantiomer of Bicalutamide in biological matrices. Its use as an internal standard in LC-MS/MS methods is based on sound scientific principles that ensure the reliability and robustness of the analytical data. This technical guide has provided a comprehensive overview of the chemical structure, properties, and a detailed framework for the application of (R)-Bicalutamide-d4 in a bioanalytical setting. By understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently implement and validate methods that meet the highest standards of scientific integrity and regulatory compliance.

References

-

Bicalutamide. In: Wikipedia. ; 2024. Accessed January 27, 2026. [Link]

-

Bicalutamide. PubChem. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

- Kim H, Kim Y, Lee H, et al. Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study. J Bioequiv Availab. 2011;3(7):156-160.

-

Bicalutamide. Proteopedia. Accessed January 27, 2026. [Link]

-

(A) Chemical structure and molecular weight (m.w.) of (R)-bicalutamide, (S)-11 and (R)-9. ResearchGate. Accessed January 27, 2026. [Link]

- Ramarao NT, et al. Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma. American Journal of Analytical Chemistry. 2013;4(10A):1-8.

-

Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. Accessed January 27, 2026. [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Accessed January 27, 2026. [Link]

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

- Rao RN, et al. An improved and validated LC method for resolution of bicalutamide enantiomers using amylose tris-(3,5-dimethylphenylcarbamate) as a chiral stationary phase. J Pharm Biomed Anal. 2006;42(3):347-353.

-

Proposed fragmentation patters of abiraterone (A), anastrozole (B), bicalutamide (C), Δ(4)-abiraterone (D4A;D), N-desmethyl enzalutamide (E), enzalutamide (F), endoxifen (G), exemestane (H) and letrozole (I). ResearchGate. Accessed January 27, 2026. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Columbia University. Accessed January 27, 2026. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Accessed January 27, 2026. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Accessed January 27, 2026. [Link]

-

Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. Accessed January 27, 2026. [Link]

-

Method development and validation of bicalutamide an anti-prostate anticancer drug in rat plasma by using UPLC-MS/MS-ESI method and application to pharmacokinetic study in rats. AKJournals. Accessed January 27, 2026. [Link]

-

How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? ResearchGate. Accessed January 27, 2026. [Link]

-

Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. National Institutes of Health. Accessed January 27, 2026. [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Accessed January 27, 2026. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. proteopedia.org [proteopedia.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. fda.gov [fda.gov]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. An improved and validated LC method for resolution of bicalutamide enantiomers using amylose tris-(3,5-dimethylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. forensicrti.org [forensicrti.org]

A Technical Guide to the Mechanism of Action of (R)-Bicalutamide-d4 in Prostate Cancer

Prepared for: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Executive Summary

Prostate cancer remains a significant clinical challenge, with the androgen receptor (AR) signaling pathway being a cornerstone of its pathology and a primary target for therapeutic intervention. (R)-Bicalutamide, the active enantiomer of Bicalutamide, is a non-steroidal anti-androgen (NSAA) that functions as a competitive antagonist at the AR. This guide provides an in-depth analysis of its mechanism of action, with a specific focus on the deuterated analogue, (R)-Bicalutamide-d4. By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, (R)-Bicalutamide-d4 is engineered to exhibit an improved pharmacokinetic profile. This alteration, grounded in the kinetic isotope effect (KIE), leads to a reduced rate of metabolism, potentially offering enhanced therapeutic efficacy and a more favorable safety profile. This document will dissect the molecular interactions, signaling consequences, metabolic pathways, and the scientific rationale for deuteration, supported by detailed experimental protocols to validate these mechanisms.

Section 1: The Androgen Receptor Axis: A Primary Driver in Prostate Carcinogenesis

The progression of prostate cancer is intrinsically linked to the androgen receptor (AR), a ligand-activated transcription factor that is crucial for the normal development and function of the prostate gland.[1] In prostate cancer, the AR signaling pathway is often hijacked to drive tumor growth and survival.[2][3]

The canonical activation pathway begins with the binding of androgens, primarily testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Once in the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the assembly of the transcriptional machinery, leading to the expression of genes involved in cell proliferation, survival, and differentiation.[1]

Visualizing the Androgen Receptor Signaling Pathway

The following diagram illustrates the key steps in the androgen receptor signaling cascade, from ligand binding to target gene transcription.

Caption: Canonical Androgen Receptor (AR) signaling pathway and the point of intervention for (R)-Bicalutamide-d4.

Section 2: (R)-Bicalutamide: A Non-Steroidal Competitive Antagonist

(R)-Bicalutamide is a non-steroidal anti-androgen (NSAA) that exerts its therapeutic effect by directly competing with endogenous androgens for binding to the AR.[4][5][6] Unlike androgen deprivation therapies (e.g., GnRH analogues) that lower systemic androgen levels, bicalutamide acts as a pure antagonist at the receptor level.[4][7]

Upon binding to the AR's ligand-binding domain, (R)-bicalutamide induces a conformational change that is distinct from that caused by agonist binding. This altered conformation prevents the proper recruitment of coactivator proteins and disrupts the formation of a functional transcriptional complex.[8] Molecular dynamics simulations suggest that bicalutamide binding can destabilize the AR homodimer, which may prevent its effective migration into the nucleus and subsequent transcriptional activity.[9] Consequently, the expression of androgen-dependent genes that drive prostate cancer cell growth is suppressed.

Section 3: The Deuterium Advantage: Enhancing the Profile of (R)-Bicalutamide

The core innovation of (R)-Bicalutamide-d4 lies in the strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium. This modification is designed to favorably alter the drug's pharmacokinetic properties, primarily its metabolism, without changing its fundamental pharmacodynamic mechanism.[10]

The Kinetic Isotope Effect (KIE)

The scientific principle underpinning the utility of deuteration is the kinetic isotope effect (KIE).[] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[12] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[][13] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[] By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly slowed.[][12][14] This can lead to several potential therapeutic advantages, including:

-

Increased drug half-life and exposure.

-

Reduced formation of metabolites, which may be inactive or associated with toxicity.

-

More consistent plasma concentrations.

-

Potentially lower or less frequent dosing.[15]

(R)-Bicalutamide-d4: Rationale and Metabolic Impact

(R)-Bicalutamide is primarily metabolized in the liver via hydroxylation, a reaction catalyzed by the CYP3A4 enzyme, followed by glucuronidation.[4][7] This hydroxylation is a key step in its clearance. (R)-Bicalutamide-d4 is specifically deuterated at the methyl groups of the propanediol moiety, which are susceptible to this oxidative metabolism.

The substitution with deuterium is intended to slow down the CYP3A4-mediated hydroxylation. This reduced rate of metabolic clearance is expected to increase the systemic exposure (AUC) and prolong the half-life of the active (R)-bicalutamide enantiomer, thereby enhancing its ability to competitively inhibit the AR over a longer duration.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic pathway of (R)-Bicalutamide and the intended impact of deuteration.

Caption: The deuterium substitution in (R)-Bicalutamide-d4 slows CYP3A4-mediated metabolism due to the kinetic isotope effect.

Section 4: Elucidating the Mechanism of Action: Key Experimental Protocols

Validation of the proposed mechanism of action for (R)-Bicalutamide-d4 requires a suite of robust in vitro assays. The following protocols provide a framework for confirming its activity as an AR antagonist.

Protocol 4.1: Competitive Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity (IC50) of (R)-Bicalutamide-d4 for the androgen receptor compared to a known radiolabeled ligand.

Causality: This assay directly measures the primary interaction of the drug with its molecular target. A low IC50 value indicates high binding affinity, which is a prerequisite for effective competitive antagonism. This experiment validates that the deuteration does not negatively impact the fundamental ability of the molecule to bind to the AR ligand-binding pocket.

Methodology:

-

Preparation of AR Source: Utilize purified recombinant human AR ligand-binding domain (AR-LBD) or cytosol extracts from androgen-sensitive cells (e.g., LNCaP) or rat prostate tissue.[16]

-

Assay Buffer: Prepare an appropriate buffer, such as 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.[17]

-

Radioligand: Use a tritiated androgen, such as [3H]-DHT, at a concentration near its Kd for the AR (e.g., 20 nM).[17]

-

Competition Setup: In a 384-well plate, add the AR protein source.[18] Then, add serial dilutions of the test compound ((R)-Bicalutamide-d4) and a non-deuterated control ((R)-Bicalutamide).

-

Incubation: Add the [3H]-DHT radioligand to all wells. Incubate the plate for 1-24 hours at 4°C to reach binding equilibrium.[18]

-

Separation of Bound/Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like scintillation proximity assay (SPA), filtration through glass fiber filters, or dextran-coated charcoal precipitation.[17]

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Workflow Visualization:

Caption: A streamlined workflow for determining the androgen receptor binding affinity of a test compound.

Protocol 4.2: AR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To quantify the functional antagonist activity of (R)-Bicalutamide-d4 by measuring its ability to inhibit androgen-induced gene transcription.

Causality: This assay moves beyond simple binding to measure the downstream functional consequence of that binding. It confirms that the drug not only occupies the receptor but also effectively prevents it from activating gene expression, which is the ultimate mechanism for halting cancer cell proliferation.

Methodology:

-

Cell Line: Use a human prostate cancer cell line (e.g., 22Rv1, MDA-MB-453) that has been stably transfected with a luciferase reporter construct driven by an ARE promoter.[19][20]

-

Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of (R)-Bicalutamide-d4 (or control) for 1-2 hours.

-

Agonist Stimulation: Add a standard AR agonist, such as DHT or the synthetic androgen R1881, at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

-

Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.[21]

-

Lysis and Luciferase Detection: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).

-

Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the data to a vehicle control. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for functional antagonism.

Section 5: Quantitative Analysis and Data Interpretation

The data generated from the described assays can be summarized to compare the pharmacological profile of (R)-Bicalutamide-d4 with its non-deuterated counterpart.

| Parameter | (R)-Bicalutamide | (R)-Bicalutamide-d4 | Expected Outcome | Rationale |

| AR Binding IC50 (nM) | X | ~X | Similar IC50 values | Deuteration should not significantly alter the affinity for the AR ligand-binding domain. |

| AR Functional Antagonism IC50 (nM) | Y | ~Y | Similar IC50 values | The functional potency in a cellular context should be comparable, as the mechanism is unchanged. |

| In Vitro Metabolic Half-life (t½, min) | Z | >Z | Increased half-life for d4 | The C-D bond is stronger, slowing the rate of CYP3A4-mediated metabolism (KIE). |

| In Vivo Plasma Half-life (t½, hr) | A | >A | Increased half-life for d4 | Slower metabolism leads to reduced clearance and longer persistence in circulation. |

| In Vivo Exposure (AUC) | B | >B | Increased AUC for d4 | Reduced clearance results in greater overall drug exposure over time. |

Section 6: Conclusion and Future Directions

(R)-Bicalutamide-d4 represents a targeted medicinal chemistry approach to optimize the therapeutic properties of a well-established anti-androgen. Its mechanism of action remains the competitive antagonism of the androgen receptor, thereby inhibiting the primary signaling pathway that drives prostate cancer growth. The strategic incorporation of deuterium leverages the kinetic isotope effect to reduce the rate of metabolic clearance, which is anticipated to translate into an improved pharmacokinetic profile with enhanced drug exposure and a longer half-life. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and quantifying the benefits of deuteration. Future research should focus on comprehensive in vivo studies to confirm these pharmacokinetic advantages and to assess whether they translate into improved efficacy and a superior safety profile in preclinical models and ultimately, in clinical settings for the treatment of prostate cancer.

References

-

Wikipedia. (2024). Bicalutamide. Available at: [Link]

-

Mayo Clinic. (2023). Bicalutamide (Oral Route). Available at: [Link]

-

Wikipedia. (2023). Pharmacology of bicalutamide. Available at: [Link]

-

Zanardi, I., et al. (2022). An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic. Toxicology and Applied Pharmacology. Available at: [Link]

-

Esteves, A., et al. (2012). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PLoS ONE. Available at: [Link]

-

Wikipedia. (2024). Kinetic isotope effect. Available at: [Link]

-

Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services. Available at: [Link]

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Available at: [Link]

-

Concert Pharmaceuticals. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available at: [Link]

-

INDIGO Biosciences. (n.d.). Human AR Reporter Assay Kit. Available at: [Link]

-

Mauvais-Jarvis, F. (1993). [Antiandrogens. Mechanisms and paradoxical effects]. Annales d'Endocrinologie. Available at: [Link]

-

Di Nunno, V., et al. (2023). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. MDPI. Available at: [Link]

-

Sæter, T., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS ONE. Available at: [Link]

-

Sketchy Medical. (2023). Non-Steroidal Antiandrogens (NSAAs) (Full Lesson). Available at: [Link]

-

Reid, J., et al. (2023). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Dove Medical Press. Available at: [Link]

-

Culig, Z., & Santer, F. R. (2013). Androgen receptor signaling in prostate cancer. Current Opinion in Urology. Available at: [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]

-

AUAnet. (2025). Androgen Receptor Pathway Inhibitors in HSPC and CRCP. Available at: [Link]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Available at: [Link]

-

SciSpace. (n.d.). Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. Available at: [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening. Available at: [Link]

-

BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. Available at: [Link]

-

Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]

-

Harbeson, S. L., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. Available at: [Link]

-

Chen, J., et al. (2024). Metabolic reprogramming drives prostate cancer progression and treatment resistance. Journal of Translational Medicine. Available at: [Link]

-

Rigicon. (n.d.). Antiandrogen: Mechanism and Clinical Applications. Available at: [Link]

-

Brinkmann, A. O., et al. (1983). Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor. Journal of Steroid Biochemistry. Available at: [Link]

-

Chemistry For Everyone. (2023). What Is The Kinetic Isotope Effect (KIE)?. Available at: [Link]

-

Féau, C., et al. (2010). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening. Available at: [Link]

-

Signosis. (n.d.). AR Luciferase Reporter MDA-MB-453 Stable Cell Line. Available at: [Link]

-

Heard, P. L., et al. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Bicalutamide - Wikipedia [en.wikipedia.org]

- 5. Bicalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. m.youtube.com [m.youtube.com]

- 15. isotope.com [isotope.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. signosisinc.com [signosisinc.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Technical Guide to (R)-Bicalutamide-d4: Sourcing and Application in Bioanalytical Research

Executive Summary: (R)-Bicalutamide-d4 is a stable isotope-labeled internal standard essential for the accurate quantification of the active enantiomer of Bicalutamide in complex biological matrices. This guide provides an in-depth overview for researchers and drug development professionals on the commercial landscape, quality considerations, and practical application of (R)-Bicalutamide-d4. It details reputable suppliers, outlines critical quality control parameters, and presents a comprehensive, field-proven LC-MS/MS protocol for its use in quantitative bioanalysis. Furthermore, it grounds these applications in the mechanistic context of Bicalutamide's action as an androgen receptor antagonist and its stereospecific metabolism, underscoring the necessity of enantiomer-specific and isotopically-labeled standards in modern pharmaceutical research.

Introduction: The Critical Role of (R)-Bicalutamide-d4 in Drug Development

Bicalutamide, marketed under brand names like Casodex, is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the receptor's activation and subsequent modulation of gene expression that would otherwise promote tumor growth.[2][3]

Bicalutamide is administered as a racemate, a 1:1 mixture of two non-superimposable mirror-image molecules, or enantiomers: (R)-Bicalutamide and (S)-Bicalutamide.[1] The therapeutic activity, however, resides almost exclusively in the (R)-enantiomer, which has an approximately 30-fold higher binding affinity for the androgen receptor than its (S)-counterpart.[4][5] The body metabolizes and clears the two enantiomers differently; the (S)-isomer is rapidly cleared, while the active (R)-isomer accounts for about 99% of the total drug levels in plasma at steady-state.[4]

For pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies, accurately measuring the concentration of the active (R)-enantiomer is paramount. This is where stable isotope-labeled internal standards (SIL-IS) become indispensable. (R)-Bicalutamide-d4 is the deuterated analog of the active enantiomer, making it the ideal internal standard for mass spectrometry-based bioanalysis.[6] Its nearly identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, but its mass difference of 4 Daltons (due to the four deuterium atoms) allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for variability in sample processing and instrument response, enabling highly precise and accurate quantification.[6]

Section 1: Commercial Availability and Supplier Landscape

Sourcing high-quality (R)-Bicalutamide-d4 is the foundational step for any quantitative bioanalytical assay. The compound is available from several specialized chemical suppliers who provide reference standards for the pharmaceutical industry. When selecting a supplier, researchers should prioritize those who provide a comprehensive Certificate of Analysis (CoA) detailing purity, isotopic enrichment, and characterization data.

Below is a summary of notable commercial suppliers. Pricing is often subject to change and may require a formal quote.

| Supplier | Product Name | Catalogue Number | CAS Number | Purity/Notes |

| MedChemExpress | (R)-Bicalutamide-d4 | HY-108250S | 1217826-87-3 | Purity information available on CoA. |

| Pharmaffiliates | (R)-Bicalutamide-d4 | PA STI 012720 | 1217826-87-3 | Provides molecular formula and weight.[7] |

| Veeprho | (R)-(-)-Bicalutamide-D4 | Not specified | Not specified | Described as an internal standard for analytical and pharmacokinetic research.[6] |

| Santa Cruz Biotechnology | Bicalutamide-d4 | sc-479133 | 1185035-71-5 | Research chemical supplier.[2] |

| Toronto Research Chemicals (TRC) | (R)-Bicalutamide-d4 | Not specified | 1217826-87-3 | Part of LGC, a major reference standard provider. |

Section 2: Quality Control and Characterization of (R)-Bicalutamide-d4

The integrity of a quantitative assay is fundamentally dependent on the quality of the internal standard. A self-validating protocol requires an internal standard that is well-characterized. When receiving a new lot of (R)-Bicalutamide-d4, researchers should carefully review the Certificate of Analysis and, if necessary, perform in-house verification.

Key Quality Attributes:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. Purity should generally be ≥98%.

-

Isotopic Purity (Enrichment): This is the percentage of the labeled compound that contains the desired number of deuterium atoms. It is determined by mass spectrometry. High isotopic enrichment is crucial to prevent signal interference from the unlabeled analyte.

-

Identity Confirmation: The structure is confirmed using techniques like Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry (HRMS).

-

Enantiomeric Purity: The percentage of the (R)-enantiomer relative to the (S)-enantiomer. This is critical and is determined using chiral chromatography.

The following diagram illustrates a typical workflow for the quality control (QC) verification of a newly acquired (R)-Bicalutamide-d4 standard.

Caption: Quality Control workflow for (R)-Bicalutamide-d4 standard.

Section 3: Application Spotlight - Quantitative Bioanalysis using LC-MS/MS

The primary application of (R)-Bicalutamide-d4 is as an internal standard for the quantification of (R)-Bicalutamide in biological samples like plasma. The following is a detailed, representative protocol synthesized from validated methods published in the scientific literature.[8][9][10]

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Primary Stock: Prepare a 1 mg/mL stock solution of (R)-Bicalutamide and (R)-Bicalutamide-d4 (Internal Standard, IS) separately in acetonitrile.

-

Working Standards: Serially dilute the (R)-Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., ranging from 0.4 µg/mL to 64 µg/mL).

-

IS Working Solution: Prepare a 5 µg/mL working solution of (R)-Bicalutamide-d4 in the same diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 5 µg/mL IS working solution to each tube (except for the blank matrix sample) and vortex briefly.

-

Add 1.5 mL of Tertiary-butyl methyl ether (TBME) as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.

-

Carefully transfer the supernatant organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase and vortex for 1 minute.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Instrument Parameters:

-

LC System: Agilent 1200 series HPLC or equivalent.

-

Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) for enantiomeric separation.

-

Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: API 3200 triple quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

(R)-Bicalutamide: Q1: 429.0 m/z → Q3: 255.0 m/z.[8]

-

(R)-Bicalutamide-d4 (IS): Q1: 433.0 m/z → Q3: 259.0 m/z (predicted, based on d4 labeling).

-

4. Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of (R)-Bicalutamide (e.g., 20 to 3200 ng/mL).[8][9]

-

Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Apply a weighted (1/x²) linear regression to determine the concentrations in QC and unknown samples.

The following diagram outlines this bioanalytical workflow.

Caption: Bioanalytical workflow for (R)-Bicalutamide in plasma.

Section 4: Mechanistic Context - Bicalutamide's Action and Metabolism

Understanding the mechanism of action and metabolic fate of Bicalutamide provides the essential context for why an enantiomer-specific, deuterated internal standard is non-negotiable for rigorous scientific inquiry.

Androgen Receptor (AR) Antagonism: In prostate cells, testosterone is converted to the more potent DHT, which binds to the AR in the cytoplasm. This complex then translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and initiates the transcription of genes responsible for cell growth and survival. Bicalutamide acts as a direct, competitive antagonist at the AR.[3][11] By binding to the receptor, it prevents the binding of DHT and subsequent nuclear translocation and gene transcription, thereby halting the androgen-driven proliferation of prostate cancer cells.[11][12]

Caption: Mechanism of Androgen Receptor antagonism by (R)-Bicalutamide.

Stereospecific Metabolism: Bicalutamide undergoes extensive metabolism in the liver. The process is stereospecific, meaning the (R) and (S) enantiomers are handled differently. The inactive (S)-isomer is primarily metabolized via glucuronidation and is cleared quickly.[4] The active (R)-isomer also undergoes glucuronidation but is first predominantly oxidized (hydroxylated) by cytochrome P450 enzymes (specifically CYP3A4) to an inactive metabolite, which is then glucuronidated.[1][4] This slower metabolic pathway for the (R)-enantiomer contributes to its much longer elimination half-life of about one week.[1] The use of a stable isotope-labeled internal standard like (R)-Bicalutamide-d4 is crucial as it ensures that any metabolic instability of the analyte during sample processing is mirrored and corrected for by the standard.

Conclusion

(R)-Bicalutamide-d4 is an indispensable tool for researchers in pharmacology and clinical drug development. Its use as an internal standard in LC-MS/MS assays provides the necessary precision and accuracy for the reliable quantification of the therapeutically active enantiomer of Bicalutamide. This guide has provided a framework for sourcing this critical reagent from reputable suppliers, understanding its quality attributes, and applying it in a robust bioanalytical workflow. By grounding these practical considerations in the fundamental principles of Bicalutamide's pharmacology, researchers can ensure the generation of high-quality, defensible data in their studies of this important anti-cancer agent.

References

-

Bicalutamide - Wikipedia. [Link]

-

Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC - NIH. [Link]

-

Mechanisms of action of enzalutamide and bicalutamide. 1. Enzalutamide... | Download Scientific Diagram - ResearchGate. [Link]

-

(R)-Bicalutamide-d4 | C18H14F4N2O4S | CID 46780799 - PubChem. [Link]

-

Pharmacology of bicalutamide - Wikipedia. [Link]

-

Santa Cruz Biotechnology, Inc. - Dallas, USA - Bionity. [Link]

-

(PDF) Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma - ResearchGate. [Link]

-

Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma - SciRP.org. [Link]

-

What is the mechanism of Bicalutamide? - Patsnap Synapse. [Link]

-

(R)-(-)-Bicalutamide-D4 - Veeprho. [Link]

-

Bicalutamide Tablets - accessdata.fda.gov. [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study - Hilaris Publisher. [Link]

-

CASODEX - accessdata.fda.gov. [Link]

-

Bicalutamide - Chiral standards - Pharmaffiliates. [Link]

Sources

- 1. Bicalutamide - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma [scirp.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

(R)-Bicalutamide-d4: A Technical Guide for Researchers

This guide provides an in-depth overview of (R)-Bicalutamide-d4, a deuterated analog of the non-steroidal antiandrogen, (R)-Bicalutamide. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, applications, and analytical methodologies related to this stable isotope-labeled compound.

Introduction: The Significance of Isotopic Labeling

(R)-Bicalutamide is the pharmacologically active enantiomer of Bicalutamide, a potent androgen receptor (AR) antagonist used primarily in the treatment of prostate cancer.[1] By competitively inhibiting the binding of androgens to the AR, it disrupts the signaling pathway that promotes the growth of prostate cancer cells.[2]

The introduction of deuterium atoms into the (R)-Bicalutamide structure to create (R)-Bicalutamide-d4 provides a crucial tool for bioanalytical studies. The increased mass of deuterium compared to hydrogen allows for the differentiation of the labeled and unlabeled compounds by mass spectrometry. This property is invaluable for quantitative analyses in complex biological matrices, where it is commonly employed as an internal standard.

Physicochemical Properties

The fundamental characteristics of (R)-Bicalutamide-d4 are summarized in the table below. These properties are essential for designing and executing analytical methods, as well as for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1217826-87-3 | [3] |

| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S | [3] |

| Molecular Weight | 434.4 g/mol | [3] |

| IUPAC Name | (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | [3] |

Note: A racemic mixture of Bicalutamide-d4 is also available under CAS number 1185035-71-5.[4]

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of (R)-Bicalutamide-d4 is as an internal standard for the quantification of Bicalutamide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The rationale behind using a stable isotope-labeled internal standard is to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of (R)-Bicalutamide in a biological matrix, such as plasma, using (R)-Bicalutamide-d4 as an internal standard.

Detailed Protocol: Quantification in Human Plasma

This protocol outlines a validated method for determining the concentration of (R)-Bicalutamide in human plasma.

1. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a stock solution of (R)-Bicalutamide and (R)-Bicalutamide-d4 in a suitable organic solvent (e.g., methanol).

-

Serially dilute the (R)-Bicalutamide stock solution with blank human plasma to create calibration standards at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Extraction:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the (R)-Bicalutamide-d4 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

(R)-Bicalutamide: To be determined empirically, e.g., m/z 431.1 → 255.1

-

(R)-Bicalutamide-d4: To be determined empirically, e.g., m/z 435.1 → 259.1

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of (R)-Bicalutamide to (R)-Bicalutamide-d4.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (R)-Bicalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

(R)-Bicalutamide-d4 is an indispensable tool for the accurate and precise quantification of (R)-Bicalutamide in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a well-established practice that enhances the reliability of pharmacokinetic and drug metabolism studies. This guide provides a foundational understanding of its properties and a practical framework for its application in a research setting.

References

-

PubChem Compound Summary for CID 46780799, (R)-Bicalutamide-d4. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 49849567, Bicalutamide-d4. National Center for Biotechnology Information. [Link]

-

Bicalutamide. Wikipedia. [Link]

Sources

A Technical Guide to the Isotopic Purity and Enrichment of (R)-Bicalutamide-d4

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Development

In the landscape of modern drug development, the mantra is precision. From pharmacokinetic profiling to metabolic stability assays, researchers require analytical standards of the highest fidelity to ensure accurate and reproducible data. Isotopically labeled compounds, such as (R)-Bicalutamide-d4, have become indispensable tools in this pursuit.[1][2] (R)-Bicalutamide is the pharmacologically active enantiomer of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[3][4] Its deuterated analogue, (R)-Bicalutamide-d4, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes provides a mass shift that allows for clear differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties. This guide provides an in-depth technical overview of the synthesis, characterization, and quality control of (R)-Bicalutamide-d4, with a focus on ensuring its isotopic purity and enrichment for use in regulated bioanalytical studies.

Synthesis of (R)-Bicalutamide-d4: A Strategic Approach to Isotopic Labeling

The synthesis of (R)-Bicalutamide-d4 necessitates a strategic approach to introduce the deuterium atoms at specific, stable positions within the molecule. The target labeling for (R)-Bicalutamide-d4 is on the 4-fluorophenylsulfonyl moiety. This section outlines a representative synthetic pathway.

Core Synthetic Strategy

The synthesis of (R)-Bicalutamide-d4 can be approached by preparing a deuterated key intermediate, 4-fluorothiophenol-d4, which is then incorporated into the final molecule. A plausible synthetic route is depicted below:

Caption: A representative synthetic workflow for (R)-Bicalutamide-d4.

Step-by-Step Synthetic Protocol (Representative)

Step 1: Synthesis of 4-Fluorobenzenesulfonyl chloride-d4

The synthesis begins with a commercially available deuterated starting material, such as fluorobenzene-d5. Chlorosulfonation of fluorobenzene-d5 with chlorosulfonic acid can yield 4-fluorobenzenesulfonyl chloride-d4. The reaction is typically carried out at low temperatures to control reactivity.

Step 2: Synthesis of 4-Fluorothiophenol-d4

The resulting 4-fluorobenzenesulfonyl chloride-d4 is then reduced to 4-fluorothiophenol-d4. A common method for this transformation is reduction with a reagent such as zinc dust in an acidic medium or with sodium sulfite followed by reduction of the resulting disulfide.[5][6][7]

Step 3: Synthesis of the Thioether Precursor

The deuterated 4-fluorothiophenol-d4 is then reacted with a suitable chiral epoxide or halohydrin precursor of the propanamide moiety of bicalutamide. This nucleophilic substitution reaction forms the key C-S bond.

Step 4: Oxidation and Amide Coupling to Yield (R)-Bicalutamide-d4

The thioether intermediate is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). The final step involves the coupling of the resulting carboxylic acid with 4-amino-2-(trifluoromethyl)benzonitrile to form the amide bond, yielding (R)-Bicalutamide-d4.

Characterization and Quality Control: Ensuring Isotopic Purity and Enrichment

The confirmation of isotopic purity and the precise measurement of isotopic enrichment are paramount for the validation of (R)-Bicalutamide-d4 as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this characterization.[8]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by analyzing the relative abundance of its isotopologues.[8]

Experimental Protocol: LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the accurate quantification of (R)-Bicalutamide and for assessing the isotopic purity of its deuterated standard.

Chromatographic Conditions (Representative):

| Parameter | Value |

| Column | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Representative):

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (R)-Bicalutamide | m/z 429.0 → 255.0[3][4][9] |

| MRM Transition (R)-Bicalutamide-d4 | m/z 433.0 → 255.0 |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 200 ms |

Data Analysis and Isotopic Distribution

The isotopic enrichment is calculated from the mass spectrum by comparing the peak intensities of the deuterated species to the residual non-deuterated and partially deuterated species. For (R)-Bicalutamide-d4, the theoretical mass difference is +4 Da.

Theoretical Isotopic Distribution of (R)-Bicalutamide-d4

Assuming a 99% isotopic enrichment at each of the four deuterium positions, the theoretical distribution of isotopologues can be calculated.

| Isotopologue | Mass Difference | Theoretical Abundance (%) |

| d0 | +0 | ~0.0001 |

| d1 | +1 | ~0.04 |

| d2 | +2 | ~0.6 |

| d3 | +3 | ~4.0 |

| d4 | +4 | ~95.4 |

Note: This is a simplified representation. The actual calculation should also account for the natural abundance of ¹³C and other isotopes.

Caption: A streamlined workflow for determining the isotopic purity of (R)-Bicalutamide-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy provides invaluable information on the structural integrity of the molecule and confirms the location of the deuterium labels.[8] It can also be used to estimate isotopic purity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

-

Dissolve an accurately weighed amount of (R)-Bicalutamide-d4 in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Add an internal standard with a known concentration for quantitative analysis if required.

NMR Acquisition Parameters (Representative):

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 600 MHz | 150 MHz |

| Solvent | DMSO-d6 | DMSO-d6 |

| Pulse Sequence | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 5 s | 2 s |

Data Analysis:

In the ¹H NMR spectrum of (R)-Bicalutamide-d4, the signals corresponding to the protons on the 4-fluorophenyl ring should be significantly diminished or absent, confirming successful deuteration. The integration of any residual proton signals in this region, relative to a non-deuterated portion of the molecule, can be used to estimate the isotopic purity.

¹³C NMR can also be used to assess isotopic purity. The carbon atoms attached to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and an upfield isotope shift compared to the corresponding carbon in the non-deuterated compound.[2]

Conclusion: A Foundation of Trust in Bioanalysis

The robust characterization of isotopically labeled internal standards is not merely a procedural step but a cornerstone of reliable bioanalytical data. This guide has outlined the critical aspects of synthesis and, more importantly, the rigorous analytical methodologies required to confirm the isotopic purity and enrichment of (R)-Bicalutamide-d4. By employing a dual strategy of high-resolution mass spectrometry and NMR spectroscopy, researchers can ensure the integrity of their internal standard, thereby building a foundation of trust and accuracy in their pharmacokinetic and drug metabolism studies. The meticulous application of these principles is essential for advancing pharmaceutical research and development.

References

- Process for the preparation of 4-fluorothiophenol.

-

Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma. SciRP.org. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

(PDF) Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma. ResearchGate. [Link]

- DE4420777A1 - Process for the preparation of 4-fluorothiophenol.

-

How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. ResearchGate. [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study. Hilaris Publisher. [Link]

-

The isotopic distribution conundrum. Hasselt University. [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. [Link]

-

Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme. NIH. [Link]

-

Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature. [Link]

-

[ - 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. Organic Syntheses Procedure. [Link]

-

Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer. Frontiers. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]

- JPH083130A - Production of 4-fluorothiophenol.

-

Catalytic exchange with deuterium of monohalogen substituted benzenes and associated reactions on evaporated metal films. Transactions of the Faraday Society (RSC Publishing). [Link]

-

Isotope distributions. Saarland University. [Link]

-

efficient synthesis of specifically deuterated nucleosides: preparation of 4'-deuteriothymidine. UCLA – Chemistry and Biochemistry. [Link]

-

Efficient Calculation of Exact Mass Isotopic Distributions. PMC. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Deuterium Substitution of Benzene. YouTube. [Link]

-

Bicalutamide | C18H14F4N2O4S | CID 2375. PubChem - NIH. [Link]icalutamide)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 6. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 7. JPH083130A - Production of 4-fluorothiophenol - Google Patents [patents.google.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. hilarispublisher.com [hilarispublisher.com]

Navigating the Solubility Landscape of (R)-Bicalutamide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Bicalutamide-d4, a deuterated isotopologue of the non-steroidal antiandrogen, (R)-Bicalutamide. While specific experimental solubility data for the deuterated form is not extensively available in public literature, this document synthesizes the known solubility profile of the parent compound, bicalutamide, and extrapolates these findings to (R)-Bicalutamide-d4. It offers a theoretical framework for understanding the impact of deuterium substitution on solubility, detailed experimental protocols for solubility determination, and robust analytical methodologies for quantification. This guide is intended to be a valuable resource for researchers and drug development professionals working with this and similar deuterated compounds, enabling informed decisions in formulation development, preclinical studies, and analytical method development.

Introduction to (R)-Bicalutamide-d4 and the Significance of Solubility

(R)-Bicalutamide is the pharmacologically active enantiomer of bicalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[1] (R)-Bicalutamide-d4 is a deuterated version of this molecule, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution is often employed in drug discovery and development to modify the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties.[2]

Solubility is a critical physicochemical parameter that profoundly influences a drug's bioavailability, formulation options, and overall therapeutic efficacy. For oral dosage forms, adequate aqueous solubility is a prerequisite for absorption.[3] Poor solubility can lead to low and variable bioavailability, hindering clinical development. Therefore, a thorough understanding of the solubility of (R)-Bicalutamide-d4 in various solvents is paramount for its successful development as a therapeutic agent.

Theoretical Framework: Understanding the Solubility of a Deuterated Compound

Physicochemical Properties of Bicalutamide

Bicalutamide is a crystalline solid that is practically insoluble in water.[4] Its low aqueous solubility is a significant challenge in formulation development. Key physicochemical properties of bicalutamide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | [4] |

| Molecular Weight | 430.37 g/mol | [4] |

| pKa | ~12 | |

| LogP | 2.92 | [4] |

| Aqueous Solubility | < 5 mg/L | [4] |

| Crystalline Forms | Polymorphism has been reported | [3] |

The high lipophilicity (LogP of 2.92) and high melting point (192-198 °C) contribute to its low aqueous solubility.[4] The pKa of approximately 12 indicates that its solubility is largely independent of pH in the physiological range.[5]

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium does not alter the fundamental chemical structure or the types of intermolecular forces a molecule can engage in. However, it does introduce subtle changes in molecular properties that can, in principle, affect solubility. The primary mechanism through which deuteration can influence solubility is by altering the strength of intermolecular interactions, particularly hydrogen bonding, and by affecting the vibrational modes of the molecule, which can have a minor impact on the crystal lattice energy.

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction upon isotopic substitution.[6] While primarily associated with reaction kinetics, the underlying principles can be extended to equilibrium processes like dissolution. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in van der Waals interactions and molecular packing in the solid state. However, for most organic molecules, the effect of deuteration on solubility is generally considered to be small.[7] In some cases, deuteration has been reported to slightly increase aqueous solubility.[8]

Experimental Determination of Solubility

A systematic approach to determining the solubility of (R)-Bicalutamide-d4 involves a series of well-defined experiments. The following section outlines the recommended protocols.

The Shake-Flask Method: The Gold Standard

The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[9] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation: Add an excess amount of (R)-Bicalutamide-d4 (e.g., 5-10 mg) to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. For more complete separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of (R)-Bicalutamide-d4.

Analytical Quantification

Accurate quantification of the dissolved solute is crucial for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and robust method for the analysis of bicalutamide and its analogs.

A validated RP-HPLC method for the estimation of bicalutamide in pure and pharmaceutical dosage forms has been reported.[10] This method can be adapted for (R)-Bicalutamide-d4.

-

Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size)[10]

-

Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile (60:40 v/v)[10]

-

Flow Rate: 1.0 mL/min[10]

-

Detection Wavelength: 270 nm[10]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.[11] This involves establishing a calibration curve with known standards of (R)-Bicalutamide-d4 and determining the limit of detection (LOD) and limit of quantification (LOQ).

Expected Solubility Profile of (R)-Bicalutamide-d4

Based on the available data for bicalutamide, the following solubility profile for (R)-Bicalutamide-d4 can be anticipated. It is crucial to reiterate that these are expected trends and require experimental confirmation.

Aqueous Solubility

The aqueous solubility of bicalutamide is reported to be extremely low, in the range of less than 5 mg/L.[4] It is anticipated that (R)-Bicalutamide-d4 will also exhibit very low aqueous solubility, likely in a similar range.

Solubility in Organic Solvents

Bicalutamide shows varying degrees of solubility in different organic solvents. The expected trend for (R)-Bicalutamide-d4 is summarized in the table below, extrapolated from data for the non-deuterated compound.

| Solvent | Expected Solubility Trend | Rationale / Supporting Evidence for Bicalutamide |

| Aqueous Buffers (pH 1-8) | Very Low | Bicalutamide is practically insoluble in water, acid, and alkali at 37°C.[12] |

| Ethanol | Soluble | Bicalutamide is soluble in ethanol.[12] |

| Methanol | Sparingly Soluble | Bicalutamide is sparingly soluble in methanol. |

| Acetone | Freely Soluble | Bicalutamide is freely soluble in acetone. |

| Tetrahydrofuran (THF) | Freely Soluble | Bicalutamide is freely soluble in tetrahydrofuran. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Bicalutamide is soluble in DMSO, with a reported solubility of approximately 14 mg/mL.[12] |

| N,N-Dimethylformamide (DMF) | Soluble | Bicalutamide is soluble in DMF, with a reported solubility of approximately 20 mg/mL.[12] |

| Acetonitrile | Soluble | Bicalutamide exhibits good solubility in acetonitrile.[4] |

| n-Hexane | Poorly Soluble | Bicalutamide is poorly soluble in n-hexane.[3] |

| 1-Octanol | Soluble | Bicalutamide has a higher solubility in 1-octanol compared to water.[3] |

Influence of Physicochemical Factors

-

Temperature: The solubility of bicalutamide in organic solvents generally increases with temperature.[3] A similar trend is expected for (R)-Bicalutamide-d4.

-